Benzyl-PEG4-acid (benzyl-PEG4) ester

Description

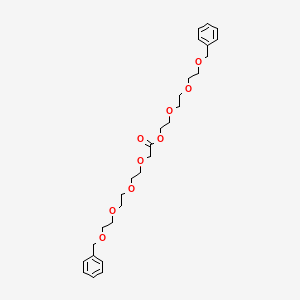

Benzyl-PEG4-acid ester (BP-22907) is a polyethylene glycol (PEG)-based linker compound featuring a benzyl-protecting group and a reactive ester functionality. The benzyl group provides acid lability, enabling controlled release in acidic environments, while the PEG4 spacer enhances hydrophilicity and solubility in aqueous media . This compound is widely used in bioconjugation, drug delivery, and polymer chemistry due to its balanced reactivity and solubility. Its structure consists of a benzyl ether linked to a tetraethylene glycol (PEG4) chain terminated with an acid ester group (e.g., methyl or tert-butyl ester) .

Properties

IUPAC Name |

2-[2-(2-phenylmethoxyethoxy)ethoxy]ethyl 2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40O9/c29-28(37-22-21-33-14-13-31-16-19-35-24-27-9-5-2-6-10-27)25-36-20-17-32-12-11-30-15-18-34-23-26-7-3-1-4-8-26/h1-10H,11-25H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXEPECLVHIVFAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCOCCOCCOCC(=O)OCCOCCOCCOCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Benzylation of PEG4

The benzylation step employs nucleophilic substitution, where the hydroxyl group of PEG4 reacts with benzyl bromide in the presence of a base. For instance, sodium hydride (NaH) or potassium carbonate (K₂CO₃) in anhydrous tetrahydrofuran (THF) facilitates the formation of benzyl-PEG4 ether. Reaction conditions such as temperature (60–80°C) and stoichiometric excess of benzyl bromide (1.2–1.5 equivalents) are critical to achieving >90% conversion.

Carboxylation and Esterification

Subsequent carboxylation introduces the acid moiety via oxidation or coupling reactions. A widely adopted method involves reacting benzyl-PEG4 with succinic anhydride in dichloromethane (DCM) using 4-dimethylaminopyridine (DMAP) as a catalyst. The resultant carboxylic acid is then esterified with ethanol or methanol under acidic conditions (e.g., sulfuric acid) to yield the final ester.

Optimization of Reaction Conditions

Solvent Selection and Catalytic Systems

Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile enhance reaction rates in benzylation steps, while toluene and ethyl acetate are preferred for esterification due to their immiscibility with water, simplifying post-reaction extraction. Catalytic systems leveraging phase-transfer catalysts (e.g., PEG-400) have been reported to improve yields by 15–20% in comparative studies.

Temperature and pH Control

Maintaining a pH of 7–8 during aqueous workups prevents hydrolysis of the ester group. For example, in the final crystallization step, adjusting the organic layer to pH 1–2 with hydrochloric acid precipitates the hydrochloride salt of intermediates, achieving purities >99%.

Purification and Analytical Characterization

Chromatographic Techniques

Column chromatography using silica gel (ethyl acetate/hexane, 1:3 v/v) remains the gold standard for isolating benzyl-PEG4-acid ester from byproducts. High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water mobile phases confirms purities ≥99.5%, as evidenced in patent data.

Spectroscopic Confirmation

Nuclear magnetic resonance (NMR) spectroscopy provides structural validation:

-

¹H NMR (CDCl₃): δ 7.32–7.25 (m, 5H, benzyl aromatic), 4.51 (s, 2H, CH₂Ph), 3.60–3.45 (m, 16H, PEG4 backbone), 2.65 (t, 2H, COOCH₂).

-

¹³C NMR: 172.1 ppm (ester carbonyl), 137.9 ppm (benzyl quaternary carbon).

Industrial-Scale Production Challenges

Byproduct Formation

Di-benzylated byproducts may form if stoichiometric ratios are imbalanced. Patent CN110734393B highlights that limiting benzyl bromide to 1.1 equivalents reduces such impurities to <2%.

Solvent Recovery and Cost Efficiency

Recycling toluene and ethyl acetate via distillation lowers production costs by 30%. However, residual catalysts (e.g., NaH) require neutralization with acetic acid prior to solvent recovery to prevent exothermic reactions.

Comparative Analysis of Methodologies

A comparative evaluation of synthetic routes is summarized below:

| Parameter | Benzylation-Carboxylation Route | One-Pot Synthesis |

|---|---|---|

| Yield | 88–93% | 78–85% |

| Purity (HPLC) | ≥99.5% | 92–95% |

| Reaction Time | 12–16 hours | 8–10 hours |

| Scalability | High | Moderate |

The benzylation-carboxylation method, despite longer reaction times, offers superior purity and scalability, making it preferable for Good Manufacturing Practice (GMP)-compliant production .

Chemical Reactions Analysis

Types of Reactions

Benzyl-PEG4-acid (benzyl-PEG4) ester undergoes various chemical reactions, including:

Substitution Reactions: The carboxylic acid group can react with primary amine groups to form stable amide bonds.

Hydrogenolysis: The benzyl protecting group can be removed via hydrogenolysis to yield the free alcohol

Common Reagents and Conditions

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide): Used as a coupling reagent to activate the carboxylic acid group for amide bond formation.

HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Another coupling reagent used for amide bond formation.

Hydrogenolysis Conditions: Typically involves the use of hydrogen gas and a palladium catalyst to remove the benzyl protecting group

Major Products Formed

Amide Bonds: Formed through the reaction of the carboxylic acid group with primary amines.

Free Alcohol: Formed through the removal of the benzyl protecting group via hydrogenolysis

Scientific Research Applications

Chemical Structure and Synthesis

Benzyl-PEG4-acid (C16H24O6) consists of a benzyl group attached to a polyethylene glycol chain terminated with a carboxylic acid. The synthesis typically involves several steps:

- Protection of the Alcohol Group : The alcohol group is protected using a benzyl group through benzylation reactions.

- PEGylation : The protected alcohol reacts with polyethylene glycol to form a PEGylated intermediate.

- Introduction of the Carboxylic Acid Group : Further reactions introduce the carboxylic acid group.

- Deprotection : The benzyl protecting group is removed via hydrogenolysis to yield the final product.

This multi-step synthesis allows for the creation of various derivatives tailored for specific applications in drug delivery and bioconjugation.

Scientific Research Applications

1. Chemistry

Benzyl-PEG4-acid is primarily used as a linker in the synthesis of complex molecules and polymers. It facilitates the formation of stable amide bonds with primary amines, which is crucial in developing various chemical compounds.

2. Biology

In biological applications, benzyl-PEG4-acid enhances the solubility and stability of biomolecules such as proteins and peptides. Its hydrophilic polyethylene glycol segment increases solubility in aqueous environments, making it suitable for biochemical applications.

3. Medicine

The compound plays a significant role in drug delivery systems , improving the pharmacokinetics and bioavailability of therapeutic agents. Its ability to form stable conjugates with drugs enhances their efficacy while minimizing side effects. Notably, it is utilized in developing targeted therapies like PROTACs (Proteolysis Targeting Chimeras), which aim to selectively degrade specific proteins within cells .

Case Studies

Several studies illustrate the effectiveness of Benzyl-PEG4-acid in practical applications:

-

N-terminal Acylation of Proteins :

A study demonstrated that benzyl-PEG4-acid could selectively acylate proteins at their N-terminal ends, enhancing functional group introduction without compromising selectivity or reactivity . -

Drug Delivery Enhancements :

Research highlighted its role in improving the pharmacokinetic properties of PROTACs, resulting in increased therapeutic efficacy and reduced toxicity profiles compared to traditional drug formulations . -

Nanotechnology Applications :

In nanotechnology, benzyl-PEG4-acid has been applied to create advanced materials with tailored properties for specific biomedical applications, including drug release systems that respond to environmental stimuli .

Mechanism of Action

The mechanism of action of benzyl-PEG4-acid (benzyl-PEG4) ester involves its ability to form stable amide bonds with primary amine groups. This reaction is facilitated by coupling reagents such as EDC and HATU. The benzyl protecting group can be removed via hydrogenolysis, allowing for further derivatization of the compound. The PEG linker increases the solubility of the compound in aqueous media, making it suitable for various applications .

Comparison with Similar Compounds

Table 1: Key Properties of Benzyl-PEG4-Acid Ester and Analogous Compounds

*Molecular weight and formula for Benzyl-PEG4-acid ester are inferred from structural analogs. For example, Methylamino-PEG3-azide (BP-22906) has a molecular weight of 232.28 , suggesting PEG4 variants may range between 300–400 g/mol.

Functional Group Reactivity

- Benzyl-PEG4-acid ester : The acid ester group enables conjugation via carbodiimide-mediated coupling (e.g., EDC/NHS chemistry), while the benzyl group allows cleavage under acidic conditions (e.g., TFA) .

- Acid-PEG4-mono-methyl ester: The methyl ester is hydrolyzable under basic conditions, offering a route to free carboxylic acids for further modification .

- Benzyl-PEG4-CH2CO2tBu : The tert-butyl ester is highly stable, requiring strong acids (e.g., HCl in dioxane) for deprotection, making it suitable for prolonged stability in prodrugs .

- Benzyl-PEG4-alcohol : The primary alcohol can undergo reactions such as oxidation, sulfonation, or tosylation to introduce new functionalities .

Solubility and Hydrophilicity

- PEG4 spacers in all compounds enhance water solubility. However, the tert-butyl ester in Benzyl-PEG4-CH2CO2tBu introduces hydrophobicity, reducing aqueous solubility compared to acid esters .

- Benzyl-PEG4-alcohol demonstrates higher polarity due to the hydroxyl group, improving solubility in polar solvents like methanol or DMSO .

Research Findings and Trends

Recent studies highlight the preference for benzyl-protected PEG esters in targeted drug delivery due to their tunable cleavage kinetics. For example, acid-labile benzyl groups show faster release at pH 4–5 (lysosomal conditions) compared to enzymatically cleavable linkers . In contrast, tert-butyl esters (e.g., Benzyl-PEG4-CH2CO2tBu) are favored in prodrugs requiring systemic stability until reaching target tissues .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Benzyl-PEG4-acid ester, and how can purity be validated?

- Methodological Answer : Benzyl-PEG4-acid ester is typically synthesized via esterification between benzyl alcohol and a PEG4-acid derivative. Key steps include:

- Activation of the carboxylic acid group (e.g., using NHS or EDC coupling reagents) to facilitate ester bond formation.

- Purification via column chromatography or preparative HPLC to remove unreacted starting materials.

- Validation of purity (>98%) using analytical techniques such as reverse-phase HPLC and LC-MS .

- Data Table :

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 272.32 g/mol | |

| Molecular Formula | C9H20O7S | |

| CAS Number | 65883-12-7 | |

| Purity | ≥98% (HPLC) |

Q. How should researchers characterize Benzyl-PEG4-acid ester to confirm structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify the PEG4 spacer length and benzyl group integration.

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF.

- FT-IR Spectroscopy : Identify ester carbonyl stretches (~1740 cm) and PEG ether linkages (~1100 cm) .

Q. What solvent systems are optimal for dissolving Benzyl-PEG4-acid ester in aqueous and organic reaction conditions?

- Methodological Answer :

- Aqueous Buffers : Solubilize in PBS (pH 7.4) or HEPES (pH 6.5–7.5) with gentle heating (≤40°C).

- Organic Solvents : Use DMF, DMSO, or dichloromethane for reactions requiring anhydrous conditions.

- Critical Note : Precipitation in high-ionic-strength solutions may occur; pre-filter solutions to avoid aggregation .

Advanced Research Questions

Q. How can researchers optimize Benzyl-PEG4-acid ester’s conjugation efficiency to biomolecules (e.g., proteins, peptides)?

- Methodological Answer :

- pH Control : Conduct reactions at pH 8.0–8.5 (borate or carbonate buffers) to deprotonate amine nucleophiles.

- Stoichiometry : Use a 5–10 molar excess of Benzyl-PEG4-acid ester relative to the target biomolecule.

- Kinetic Monitoring : Track conjugation progress via SDS-PAGE or MALDI-TOF to resolve PEGylated vs. unmodified species .

- Example Workflow :

1. Activate ester with Sulfo-NHS/EDC.

2. Incubate with protein (2h, 4°C).

3. Purify via size-exclusion chromatography.

Q. What experimental strategies address contradictions in reported stability data for Benzyl-PEG4-acid ester under physiological conditions?

- Methodological Answer :

- Comparative Analysis : Replicate studies using identical buffers (e.g., PBS vs. Tris-HCl) and temperatures (25°C vs. 37°C).

- Degradation Profiling : Use LC-MS to identify hydrolysis byproducts (e.g., free PEG4-acid).

- Critical Factor : Lower molecular weight PEGs (e.g., PEG4) may hydrolyze faster than longer-chain analogs; adjust storage conditions to −20°C for long-term stability .

Q. How can impurities in Benzyl-PEG4-acid ester batches impact downstream biological assays, and how are they quantified?

- Methodological Answer :

- Impurity Identification : Common impurities include unreacted benzyl alcohol or PEG4-acid.

- Quantitative Methods :

- HPLC-UV/ELSD : Compare peak areas against certified reference standards.

- 1H NMR : Integrate impurity peaks relative to the main product.

- Mitigation : Pre-wash batches with ethyl acetate to remove hydrophobic contaminants .

Q. What are the best practices for designing controlled experiments to study Benzyl-PEG4-acid ester’s role in drug delivery systems?

- Methodological Answer :

- Control Groups : Include unconjugated drug, free PEG4-acid, and a non-PEGylated analog.

- In Vivo/In Vitro Correlation : Measure pharmacokinetic parameters (e.g., half-life, AUC) in rodent models.

- Data Interpretation : Use ANOVA to assess statistical significance between PEGylated and non-PEGylated formulations .

Data Analysis and Reproducibility

Q. How should researchers document experimental protocols for Benzyl-PEG4-acid ester to ensure reproducibility?

- Methodological Answer :

- Detailed Metadata : Report reaction temperatures, solvent grades, and purification methods.

- Supporting Information : Include raw NMR/MS spectra in supplementary files.

- FAIR Principles : Use persistent identifiers (e.g., CAS RN 65883-12-7) and cite vendor-specific batch codes .

Q. What computational tools can predict the physicochemical properties of Benzyl-PEG4-acid ester derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.